
2-(6-Chloropyridazin-3-yl)phthalazin-1-one
描述
2-(6-Chloropyridazin-3-yl)phthalazin-1-one is a heterocyclic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their significant biological activities and pharmacological properties. The structure of this compound consists of a phthalazinone core with a chloropyridazinyl substituent, which contributes to its unique chemical and biological characteristics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridazin-3-yl)phthalazin-1-one typically involves the reaction of phthalazinone derivatives with chloropyridazine. One common method includes the use of ethyl bromoacetate and benzoyl chloride as carbon nucleophiles, which react with phthalazinone derivatives in the presence of anhydrous potassium carbonate in dry acetone to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Functional Group Modifications
The compound may undergo further derivatization through reactions targeting the phthalazinone ring or the chloropyridazine moiety:
-
Alkylation/Acylation : Reactions with alkyl/acyl halides (e.g., ethyl iodide, chloroacetyl chloride) under basic conditions can modify the phthalazinone ring .
-
Condensation Reactions : Hydrazones can form when reacting with aromatic aldehydes, as observed in related phthalazine systems .
Reactivity of the Chloropyridazine Group
The 6-chloropyridazine substituent is reactive, enabling substitutions or coupling reactions. For instance, ultrasound-assisted alkylation of mercapto groups in phthalazinones with alkyl halides demonstrates the feasibility of such modifications . This suggests that the chloropyridazine group could participate in analogous reactions to introduce additional functionality.
Degradation and Stability
The compound’s stability under various conditions (e.g., acidic/basic environments) depends on the electronic effects of substituents. Chloropyridazine’s electron-withdrawing nature may reduce reactivity compared to unsubstituted derivatives. Analytical techniques like TLC or HPLC are recommended to monitor reaction progress and purity .
-
Synthetic Pathways : Hydrazine-mediated cyclization for phthalazinone formation , chlorination, and nucleophilic substitution for introducing the chloropyridazinyl group .
-
Functionalization : Alkylation, acylation, and condensation reactions modify the phthalazinone core .
-
Biological Relevance : Related phthalazine derivatives exhibit anticancer activity, suggesting potential for this compound in medicinal chemistry .
Key Reaction Mechanisms
-
Phthalazinone Formation :
Example: 3-chloro-4-methylbenzoic acid → 4-(3-chloro-4-methylphenyl)-1-(2H)-phthalazinone . -
Chlorination and Substitution :
This compound’s synthesis and reactivity highlight its potential as a scaffold for developing kinase inhibitors or anticancer agents, given the structural parallels to biologically active phthalazine derivatives . Further studies on its pharmacokinetic profile and in vivo efficacy are warranted.
科学研究应用
Chemical Structure and Synthesis
The compound features a phthalazinone core with a chloropyridazinyl substituent. Its synthesis typically involves the reaction of phthalazinone derivatives with chloropyridazine. A common method includes using ethyl bromoacetate and benzoyl chloride as carbon nucleophiles in the presence of anhydrous potassium carbonate in dry acetone to yield the desired compound.
Chemistry
2-(6-Chloropyridazin-3-yl)phthalazin-1-one serves as a precursor in synthesizing various heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Biology
Research indicates that this compound exhibits significant antimicrobial and antiproliferative activities. For example, it has been investigated for its potential to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in angiogenesis.
Medicine
The compound has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including leukemia and melanoma. Notably, certain derivatives exhibited over 90% inhibition of cell growth across multiple cancer types .
Anticancer Activity
A study evaluated the antiproliferative effects of this compound against several cancer cell lines using the MTT assay. The results revealed significant cytotoxicity, particularly against A2780 (human ovarian carcinoma), NCI-H460 (lung carcinoma), and MCF-7 (breast adenocarcinoma) cell lines .
Cell Line | IC50 (µM) | Observations |
---|---|---|
A2780 | 5.4 | High sensitivity; potential for further development |
NCI-H460 | 7.2 | Moderate sensitivity; further studies suggested |
MCF-7 | 4.8 | Strong inhibition; promising candidate for therapy |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against several pathogenic bacteria. Using the disc diffusion method, derivatives of this compound were shown to inhibit growth in both Gram-positive and Gram-negative bacteria, demonstrating significant activity against Staphylococcus aureus and Escherichia coli .
作用机制
The mechanism of action of 2-(6-Chloropyridazin-3-yl)phthalazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of VEGFR-2, a receptor involved in angiogenesis. By inhibiting VEGFR-2, the compound can prevent the growth of new blood vessels, thereby inhibiting tumor growth and proliferation. Additionally, it induces apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death .
相似化合物的比较
Similar Compounds
Phthalazinone derivatives: Compounds like 4-(4-isopropylphenyl)phthalazin-1(2H)-one share a similar core structure but differ in their substituents.
Chloropyridazine derivatives: Compounds with chloropyridazine moieties but different core structures.
Uniqueness
2-(6-Chloropyridazin-3-yl)phthalazin-1-one is unique due to its combined phthalazinone and chloropyridazinyl structure, which imparts distinct chemical and biological properties. Its ability to inhibit VEGFR-2 and induce apoptosis makes it a promising candidate for anticancer research .
生物活性
2-(6-Chloropyridazin-3-yl)phthalazin-1-one is a derivative of phthalazine known for its diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article reviews the current understanding of its biological activity based on various studies, highlighting its pharmacological potential and mechanisms of action.
Synthesis and Structural Characteristics
The compound is synthesized through various methods involving the modification of the phthalazine core. The presence of the chloropyridazine moiety enhances its biological properties by introducing electron-withdrawing characteristics that may influence its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that phthalazine derivatives exhibit significant antimicrobial properties. A study found that compounds similar to this compound demonstrated potent antibacterial activity against strains such as Pseudomonas aeruginosa and Bacillus subtilis .
Table 1: Antimicrobial Activity of Phthalazine Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Pseudomonas aeruginosa | 0.08 - 5.05 µM |
4a | Mycobacterium tuberculosis | 3.78 - 23.2 µM |
The above table summarizes the MIC values for selected compounds, indicating that derivatives with specific substitutions can enhance antimicrobial efficacy.
2. Anticancer Activity
The anticancer potential of phthalazine derivatives has been extensively studied. For instance, compounds have shown promising cytotoxic effects against various cancer cell lines, attributed to their ability to induce apoptosis through the modulation of key proteins involved in cell survival .
Case Study:
A series of studies highlighted that certain phthalazine derivatives significantly inhibited Aurora kinases, leading to cell cycle arrest and subsequent apoptosis in cancer cells . The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, enhancing the Bax/Bcl-2 ratio.
3. Antifungal Activity
Some studies have reported antifungal effects against pathogenic fungi such as Cryptococcus neoformans. The compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one exhibited notable antifungal activity, suggesting that structural modifications in phthalazine can lead to enhanced antifungal properties .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of specific enzymes like isocitrate lyase in mycobacterial species has been documented, which contributes to its antimicrobial efficacy .
- Apoptosis Induction : The ability to modulate apoptotic pathways makes it a candidate for cancer therapy .
- Cell Membrane Disruption : Antimicrobial action may also involve disrupting microbial cell membranes, leading to cell death.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 2-(6-Chloropyridazin-3-yl)phthalazin-1-one, and what key intermediates are involved?
The compound is synthesized via condensation reactions starting with 3,6-dichloropyridazine. A common approach involves coupling with sodium salts of nitriles (e.g., benzyl cyanide) followed by hydrolysis and alkylation. For example, pyridazin-3(2H)-one derivatives are formed by reacting 3,6-dichloropyridazine with alkyl halides, yielding intermediates like 6-substituted pyridazinones . Structural confirmation typically employs NMR and mass spectrometry, with purity assessed via HPLC .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
Single-crystal X-ray diffraction (SC-XRD) is pivotal for confirming molecular geometry. Programs like SHELXL (part of the SHELX suite) are widely used for crystallographic refinement . Spectroscopic methods include:
- ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments.
- FT-IR : For identifying functional groups (e.g., carbonyl stretching at ~1650–1700 cm⁻¹).
- HRMS : To validate molecular formula and fragmentation patterns .
Q. What preliminary biological screening models are used to evaluate its pharmacological potential?
Early-stage screening often focuses on enzyme inhibition assays (e.g., cyclooxygenase COX-1/COX-2 for anti-inflammatory activity) . In vitro cytotoxicity studies against cell lines (e.g., cancer or microbial models) are common, with IC₅₀ values calculated to assess potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
SAR studies involve systematic modifications to the phthalazinone core or chloropyridazine moiety. For example:
- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the pyridazine ring enhances electrophilicity, potentially improving enzyme binding .
- Heterocyclic replacements : Replacing the phthalazinone with benzodiazepinone alters solubility and target affinity, as seen in anti-cytokine derivatives . Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to predict binding modes to targets like BTK kinase .
Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
Challenges include:
- Twinned crystals : Common in planar heterocycles; resolved using SHELXD for structure solution and Olex2 for refinement .
- Disorder in substituents : Partial occupancy modeling in software like PLATON improves accuracy . High-resolution data (≤1.0 Å) and low-temperature (100 K) data collection minimize thermal motion artifacts .
Q. How can contradictory results in biological assays (e.g., varying IC₅₀ values across studies) be systematically analyzed?
Contradictions may arise from assay conditions (e.g., pH, solvent polarity) or cell line variability. Mitigation strategies include:
- Standardized protocols : Adopting CONSORT guidelines for experimental design .
- Meta-analysis : Pooling data from multiple studies to identify trends, using tools like RevMan for statistical heterogeneity assessment .
- Dose-response validation : Repeating assays with controlled variables (e.g., ATP concentration in kinase assays) .
Q. Methodological Resources
- Crystallography : SHELX suite for structure solution/refinement .
- SAR Optimization : DFT calculations (Gaussian 09) for electronic properties; molecular docking (AutoDock) for target interaction .
- Data Reproducibility : FAIR principles (Findable, Accessible, Interoperable, Reusable) for open data sharing in platforms like Zenodo .
属性
IUPAC Name |
2-(6-chloropyridazin-3-yl)phthalazin-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O/c13-10-5-6-11(16-15-10)17-12(18)9-4-2-1-3-8(9)7-14-17/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCPTGUFVCCGOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=NN=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。